Taccalonolide C

説明

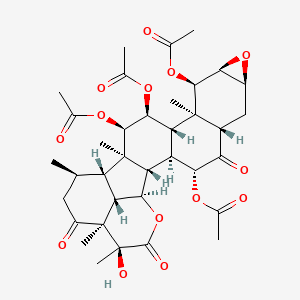

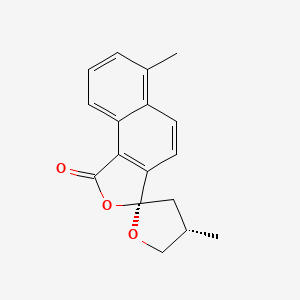

Taccalonolide C is a highly oxygenated pentacyclic steroid isolated from the genus of Tacca . It is considered a novel microtubule-stabilizing agent . Taccalonolides not only possess a similar microtubule-stabilizing activity as the famous drug paclitaxel but also reverse the multi-drug resistance of paclitaxel and epothilone in cellular and animal models .

Synthesis Analysis

Due to complex structures, multiple fragile functional groups, and high costs of synthesis, the total synthesis of taccalonolides has not been reported until now . Semi-synthesis may solve the problem of resource shortage . This compound might derive from taccalonolide D: the C23–C24 lactone ring of D opens and then reforms a new lactone ring with the C15 hydroxyl group .Molecular Structure Analysis

Taccalonolides have a complex pentacyclic steroidal-like structure . Each taccalonolide contains a C2-C3 epoxide and all except this compound have a C23-C26 lactone ring .Chemical Reactions Analysis

Taccalonolides are microtubule stabilizers that bind covalently to β-tubulin with a high degree of specificity . The C-22,23-epoxy taccalonolides are microtubule stabilizers that bind covalently to β-tubulin with a high degree of specificity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 702.7 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 14 . It also has a Rotatable Bond Count of 8 .科学的研究の応用

Microtubule Stabilization and Antitumor Activity

- Microtubule Stabilization : Taccalonolides, including Taccalonolide C, are unique microtubule stabilizers isolated from Tacca spp. They demonstrate efficacy against drug-resistant tumors. Their mechanism of microtubule stabilization is distinct, involving covalent binding to tubulin (Risinger et al., 2018).

- Antitumor Efficacy : Taccalonolides show potent and persistent antitumor activity in drug-resistant xenograft models. Modifications at C-7 or C-15 enhance their antitumor properties (Du et al., 2019).

Overcoming Drug Resistance

- Circumventing Drug Resistance : Taccalonolides can overcome multiple mechanisms of clinically relevant drug resistance, including the expression of P-glycoprotein and resistance to other microtubule stabilizers like taxanes (Risinger et al., 2018).

Structural and Mechanistic Insights

- Structure-Activity Relationships : Studies on various taccalonolide analogs reveal insights into their structure-activity relationships, showing that modifications at specific sites can significantly influence their biological activity (Peng et al., 2014).

- Binding Site Identification : Taccalonolides bind covalently to β-tubulin at specific sites, which is crucial for their microtubule-stabilizing activity. This binding is different from other microtubule stabilizers, suggesting a unique mechanism of action (Risinger et al., 2011).

Potential for Clinical Development

- In Vivo Efficacy and Pharmacokinetics : Certain taccalonolides demonstrate strong in vivo antitumor efficacy and possess distinct pharmacokinetic properties. This highlights their potential for further clinical development (Risinger et al., 2017).

Novel Combinations and Derivatives

- Hybrids and Analogues : Creating hybrids and analogues of taccalonolides, such as combining them with paclitaxel, can enhance their microtubule polymerizing activities. This approach opens avenues for developing more effective cancer therapies (Risinger et al., 2021).

作用機序

Target of Action

Taccalonolides, including Taccalonolide C, are a class of microtubule-stabilizing agents . Microtubules are fundamental parts of the cell cytoskeleton and play a crucial role in cell proliferation . They are superb targets in clinical cancer therapy today .

Mode of Action

Instead, they appear to work through a different mechanism of action . Recent studies found that some taccalonolides may interact directly with tubulin .

Biochemical Pathways

Taccalonolides induce the formation of abnormal mitotic spindles, leading to mitotic arrest . This results in Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis . These processes disrupt the normal cell cycle and lead to cell death, particularly in cancer cells .

Pharmacokinetics

It is known that taccalonolides, in general, have been effective in vitro against cell lines that overexpress p-glycoprotein (pgp) and multidrug resistance protein 7 (mrp7) . This suggests that they may have good bioavailability and can penetrate cellular barriers effectively .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . By stabilizing microtubules and disrupting the normal cell cycle, this compound can lead to cell death . This makes it a promising agent for cancer therapy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of drug resistance mechanisms in cancer cells can impact the efficacy of this compound . Taccalonolides have shown promise in circumventing multiple drug resistance mechanisms, making them potentially effective even in challenging environments .

特性

IUPAC Name |

[(1R,2S,3S,4R,6S,8S,10S,11R,12R,13S,14S,15R,16R,17S,18R,21S,22S,25S)-4,11,15-triacetyloxy-22-hydroxy-12,16,18,21,22-pentamethyl-5,20,23-trioxo-9,24-dioxaheptacyclo[15.7.1.02,16.03,13.06,12.08,10.021,25]pentacosan-14-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24-,26+,27-,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQVUONAHNHYNF-UNCDGHTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C3C1C4(C(C3OC(=O)C2(C)O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)[C@@]2(C)O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)

![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)

![methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B3026834.png)